Boc-D-phenylalanine

Catalog No.
S667655
CAS No.
18942-49-9
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-phenylalanine

CAS Number

18942-49-9

Product Name

Boc-D-phenylalanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

ZYJPUMXJBDHSIF-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-phenylalanine;N-Boc-D-phenylalanine;18942-49-9;Boc-D-Phe-OH;N-(tert-Butoxycarbonyl)-D-phenylalanine;ZYJPUMXJBDHSIF-LLVKDONJSA-N;SBB063179;(TERT-BUTOXYCARBONYL)-D-PHENYLALANINE;d-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(2R)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-PHENYLPROPANOICACID;Boc-D-phenyl-alanine;AC1LCULB;PubChem10968;BOC-D-PHE;AC1Q1MTQ;N-[-(1,1-Dimethylethoxy)-carbonyl]-D-phenylamine;KSC174S5P;15484_ALDRICH;SCHEMBL606309;Jsp003893;N-T-BOC-D-PHENYLALANINE;t-butoxycarbonyl-D-phenylalanine;15484_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Role in Peptide Synthesis

  • Chain Elongation: Boc-D-phenylalanine serves as a valuable building block for incorporating D-phenylalanine into peptides. The Boc group protects the N-terminus of the amino acid, allowing it to react with the C-terminus of another amino acid to form a peptide bond.
  • Stereoisomer Control: The use of D-phenylalanine is crucial for the creation of peptides with specific chirality. Peptides in nature are composed of L-amino acids; however, incorporating D-amino acids can introduce unique properties, such as increased stability or altered biological activity.

Applications in Research

  • Development of Therapeutic Peptides: Boc-D-phenylalanine can be used to synthesize peptide drugs with improved potency, selectivity, and resistance to degradation. Researchers are exploring its potential in developing treatments for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
  • Study of Protein-Protein Interactions: Peptides containing D-phenylalanine can be employed as probes to investigate protein-protein interactions. These interactions are essential for many biological processes, and understanding them is crucial for developing new drugs.
  • Design of Functional Materials: Peptides incorporating Boc-D-phenylalanine can be engineered to self-assemble into specific nanostructures with unique properties. These materials have potential applications in drug delivery, tissue engineering, and biosensors.
Origin

Boc-D-phenylalanine is not found naturally. It is a synthetically modified version of D-phenylalanine, one of the 20 standard amino acids. The "Boc" group (tert-butyloxycarbonyl) is a protecting group attached to the amino group (NH2) of D-phenylalanine [].

Significance

Boc-D-phenylalanine is a valuable building block for the construction of peptides containing D-amino acids. Peptides are short chains of amino acids linked by peptide bonds. D-peptides have different biological properties compared to their L-isomers (naturally occurring form) and are used in the development of drugs, enzyme inhibitors, and other functional molecules [].


Molecular Structure Analysis

Boc-D-phenylalanine possesses a distinct molecular structure with key features:

  • Central Carbon Chain: The core structure consists of a four-carbon chain with a carboxylic acid group (COOH) at one end and an amino group (protected by the Boc group) at the other end.
  • D-Phenylalanine Backbone: The second carbon atom (labeled α-carbon) is attached to a side chain containing a phenyl group (C6H5) and a hydrogen atom. This configuration defines it as D-phenylalanine [].
  • Boc Protecting Group: The bulky Boc group shields the amino group, preventing unwanted reactions during peptide synthesis. It can be selectively removed later to expose the free amino group for peptide bond formation [].

Chemical Reactions Analysis

Synthesis

Boc-D-phenylalanine can be synthesized through various methods, including:

  • Resolution: Racemic mixtures of phenylalanine (containing both L and D isomers) are resolved to obtain pure D-phenylalanine. The Boc group is then attached to the amino group.
  • Asymmetric Synthesis: Enzymatic or chemical methods can be employed to directly synthesize Boc-D-phenylalanine with high enantiomeric purity (predominantly D-isomer).
Deprotection

The Boc group can be selectively removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group for peptide bond formation [].

Peptide Bond Formation

Boc-D-phenylalanine acts as a building block in solid-phase peptide synthesis (SPPS). It reacts with other amino acids (activated forms) to form peptide bonds, ultimately leading to the desired D-peptide sequence.

Equation (Deprotection):

Boc-D-Phe-OH + H+ -> D-Phe-OH + Boc+

Note

Specific reaction conditions and detailed mechanisms may vary depending on the chosen synthesis and peptide coupling methods.


Physical And Chemical Properties Analysis

  • Molecular Formula: C14H19NO4
  • Molecular Weight: 265.31 g/mol []
  • Melting Point: Not readily available; decomposes upon heating.
  • Boiling Point: Not applicable; decomposes upon heating.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Stability: Stable under dry conditions at low temperatures (2-8°C) [].

Mechanism of Action (Not Applicable)

Boc-D-phenylalanine itself doesn't have a specific mechanism of action. It serves as a building block for D-peptides, which can have diverse biological activities depending on their structure and sequence.

  • Flammability: Not readily flammable.
  • Skin and Eye Irritation: May cause mild skin or eye irritation upon contact.
  • Respiratory Irritation: Dust or aerosols may irritate the respiratory system.
  • Carcinogenicity: No known carcinogenicity data available.
  • General Precautions: Standard laboratory safety practices should be followed when handling Boc-D-phenylalanine, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-D-Phenylalanine

Dates

Modify: 2023-08-15

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